Acridine, 9,9'-oxybis-

Description

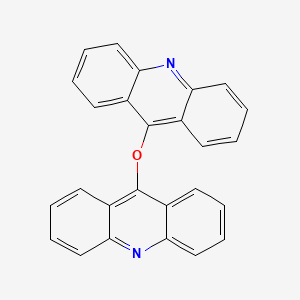

9,9'-Oxybis-acridine (CAS: 66724-91-2), also referred to as 9,9′-Oxy-bis(acridinium) salts in its cationic form, is a bis-acridine derivative comprising two acridine rings connected via an oxygen atom at the 9-positions (Figure 1). This compound is synthesized through nucleophilic substitution reactions, such as the treatment of 9-trifloxyacridinium salts with diisopropylethylamine in acetonitrile, achieving a high yield of 87% .

Properties

CAS No. |

95256-37-4 |

|---|---|

Molecular Formula |

C26H16N2O |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

9-acridin-9-yloxyacridine |

InChI |

InChI=1S/C26H16N2O/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |

InChI Key |

HKJQFPJLYKEDJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ullmann Reaction: One common method for synthesizing acridine derivatives involves the Ullmann reaction.

Industrial Production Methods: Acridine can be separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates acridine bichromate, which is then decomposed using ammonia .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Acridines can be reduced to 9,10-dihydroacridines, sometimes referred to as leucoacridines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate

Reduction: Various reducing agents

Substitution: Alkyl iodides and alkaline potassium ferricyanide

Major Products:

Oxidation: Acridinic acid

Reduction: 9,10-dihydroacridines

Substitution: N-alkyl acridones

Scientific Research Applications

Acridine derivatives have a wide range of applications in scientific research due to their unique physical and chemical properties :

Chemistry: Used as dyes and fluorescent materials for the visualization of biomolecules.

Biology: Acridine derivatives are known for their DNA intercalation properties, making them useful in studying DNA and related enzymes.

Medicine: Exhibits anticancer, antimicrobial, antimalarial, and antiviral activities.

Industry: Utilized in laser technologies and as pigments and dyes in various industrial applications.

Mechanism of Action

The primary mechanism by which acridine derivatives exert their effects is through DNA intercalation . The planar structure of acridine allows it to insert between nucleotide base pairs in the DNA helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is facilitated by charge transfer and π-stacking interactions .

Comparison with Similar Compounds

Bis-Acridines with Varied Linkers

Bis-acridine derivatives differ primarily in linker composition and length, which critically influence their chemical and biological activities.

Key Findings :

Mono-Acridine Derivatives

Mono-acridines, such as 9-fluoracridinium or 9-azidoacridin, lack the dimeric structure but share the acridine scaffold. These compounds exhibit distinct reactivity:

Prion Inhibition

Bis-acridines demonstrate potent anti-prion activity, with structure-activity relationships (SAR) revealing:

- Linker Dependence : Optimal activity requires linkers of intermediate length (C5–C7). For example, 1,7-bis(9-acridinyl)heptane shows higher therapeutic indices than shorter or longer analogs .

- Scaffold Specificity : Aza-acridines (nitrogen-substituted analogs) exhibit >90% reduced activity, underscoring the necessity of the native acridine ring .

Physicochemical Properties

| Property | 9,9'-Oxybis-acridine | 9,9'-Thio-bis-acridinium | 1,7-Bis(9-acridinyl)heptane |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not applicable (liquid) |

| UV/VIS λmax (nm) | 420–450 | 430–460 | 410–440 |

| Solubility | Polar solvents (ACN) | Polar solvents (DMF) | Non-polar solvents (hexane) |

Spectral Data :

- ¹H NMR of 9,9'-oxybis-acridine shows aromatic proton resonances at δ=7.2–8.5 ppm, consistent with intact acridine rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.